

Review of Dinoseb-sodium's toxic effects on various organisms

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Dinoseb-Sodium: A Comprehensive Toxicological Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed review of the toxicological effects of **Dinoseb-sodium** on a wide range of organisms. Dinoseb, a dinitrophenol pesticide, has been banned in many countries due to its high toxicity. This document summarizes key quantitative toxicity data, outlines the experimental protocols used to determine these effects, and visually represents its primary mechanism of action.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of **Dinoseb-sodium** across various organisms and exposure routes.

Table 1: Acute Toxicity of **Dinoseb-Sodium** in Mammalian Species



Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	25 - 58 mg/kg	[1]
Guinea Pig	Oral	LD50	25 mg/kg	[1]
Rabbit	Dermal	LD50	80 - 200 mg/kg	[1]
Guinea Pig	Dermal	LD50	200 - 300 mg/kg	[1]
Rat	Inhalation	LC50 (4h)	33 - 290 mg/m ³	[2]

Table 2: Avian and Aquatic Acute Toxicity of Dinoseb-Sodium

Species	Endpoint	Value	Reference
Birds (unspecified)	Oral LD50	7 - 9 mg/kg	[1]
Quail	5-8 day dietary LC50	409 ppm	[1]
Pheasant	5-8 day dietary LC50	515 ppm	[1]
Lake Trout	96-hour LC50	44 μg/L	[1]
Cutthroat Trout	96-hour LC50	67 μg/L	[1]
Coho Salmon	96-hour LC50	100 μg/L	[1]
Catfish	96-hour LC50	118 μg/L	[1]

Table 3: Chronic, Reproductive, and Developmental Toxicity of Dinoseb-Sodium

Species	Effect	Endpoint	Value	Reference
Rat	Reproductive	NOAEL	2.33 mg/kg bw/day	[3]
Rat	Reproductive	LOAEL (males)	0.78 mg/kg bw/day	[3]
Rabbit	Developmental	NOEL	3 mg/kg/day	[4]



Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines ensure the quality, consistency, and reliability of the data. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]

- Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[5] Animals are acclimatized to laboratory conditions for at least five days before the test.[5]
- Housing and Feeding: Animals are housed in individual cages. The temperature of the
 experimental animal room should be maintained at 22°C (± 3°C) with a relative humidity of
 30-70%.[5] A 12-hour light/12-hour dark cycle is maintained.[5] Standard laboratory diets and
 drinking water are provided ad libitum, although animals are fasted before administration of
 the test substance.[5]

Procedure:

- The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[5]
- The volume of liquid administered should not exceed 1 mL/100g of body weight for rodents.[5]
- Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]
- Body weights are recorded before administration and weekly thereafter.[5]



- All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[5]
- Endpoint: The LD50 (median lethal dose), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is calculated.[5]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the potential adverse effects of short-term dermal exposure to a substance. [6][7]

- Test Animals: Young adult rats are commonly used.[8] Animals should have healthy, intact skin.[8]
- Housing and Feeding: Conditions are similar to the acute oral toxicity test.
- Procedure:
 - Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[6]
 - The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
 - After 24 hours, the residual test substance is removed.
 - Animals are observed for mortality and signs of toxicity for at least 14 days.
 - Body weights are recorded weekly.[6]
 - A gross necropsy is performed on all animals at the end of the study.[6]
- Endpoint: The LD50 is determined.



Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline evaluates the health hazards associated with short-term exposure to a substance via inhalation.[10][11]

- Test Animals: The rat is the preferred species.[12]
- Procedure:
 - Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a standard duration, typically 4 hours.[10][11]
 - Multiple groups of animals are exposed to different concentrations of the test substance.
 [11]
 - Animals are observed for signs of toxicity during and after exposure for at least 14 days.
 [10][11]
 - Body weights are recorded, and a gross necropsy is performed on all animals.
- Endpoint: The LC50 (median lethal concentration), the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is calculated.[11]

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of fish over a short exposure period.[13][14][15]

- Test Organism: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[15]
- Procedure:
 - Fish are exposed to the test substance in a series of concentrations for 96 hours. [14][15]
 - The test can be static (water is not changed), semi-static (water is renewed at regular intervals), or flow-through (water is continuously replaced).



- Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48,
 72, and 96 hours.[14]
- Endpoint: The LC50 at 96 hours is calculated.[13]

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.[16][17]

- Test Organism: Young daphnids, less than 24 hours old at the start of the test, are used.[16] [17]
- Procedure:
 - Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[16]
 [17]
 - The test is conducted in a static or semi-static system.[18]
 - Immobilisation (the inability to swim) is recorded at 24 and 48 hours.[16][17]
- Endpoint: The EC50 (median effective concentration), the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.[16]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater algae.[19]

- Test Organism: Commonly used species include Pseudokirchneriella subcapitata.
- Procedure:
 - Exponentially growing algae are exposed to at least five concentrations of the test substance in batch cultures for 72 hours.[19]



- The cultures are maintained under controlled conditions of temperature, light, and nutrients.[20]
- Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration.
 [21]
- Endpoint: The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined.[19]

Rodent Developmental Toxicity Study

This type of study evaluates the potential of a substance to cause adverse effects on the developing fetus.

- Test Animals: Pregnant rats or rabbits are typically used.
- Procedure:
 - The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6-15 for rats).[2]
 - Doses are typically administered daily by gavage.
 - Maternal observations include clinical signs, body weight, and food consumption.
 - Near the end of gestation, the females are euthanized, and the uterine contents are examined.
 - The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
 - Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[2]
- Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.

Rodent Reproductive Toxicity Study



This study assesses the potential effects of a substance on the reproductive capabilities of adult animals and the development of their offspring.

- Test Animals: Typically, rats are used.
- Procedure:
 - Male and female animals are administered the test substance for a specified period before mating, during mating, and for females, throughout gestation and lactation.
 - Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.
 - Offspring are evaluated for viability, growth, and development.
- Endpoints: The NOAEL and LOAEL for parental toxicity, reproductive performance, and offspring toxicity are determined.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of **Dinoseb-sodium**'s toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[23] This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell.

Caption: Mechanism of **Dinoseb-sodium** as an uncoupler of oxidative phosphorylation.

Dinoseb-sodium is a lipophilic weak acid. In its protonated (neutral) form, it can readily diffuse across the inner mitochondrial membrane from the acidic intermembrane space into the more alkaline mitochondrial matrix. Once in the matrix, it releases a proton (H+), becoming charged and trapping it temporarily. This shuttling of protons back into the matrix dissipates the proton motive force (the electrochemical gradient of protons) that is normally used by ATP synthase to generate ATP.[24] Consequently, the energy from the electron transport chain is released as heat instead of being converted into chemical energy in the form of ATP. This leads to cellular energy depletion and ultimately, cell death. Dinoseb can also partially inhibit the electron transport chain at Complex III (cytochrome c reductase) and succinate dehydrogenase.[23]



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